molecular formula C46H84NO8P B058019 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine CAS No. 35418-59-8

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Cat. No. B058019
CAS RN: 35418-59-8
M. Wt: 810.1 g/mol
InChI Key: PSVRFUPOQYJOOZ-QNPWAGBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

SAPC can be synthesized through a novel chemoenzymatic method, leveraging phospholipase A(2) for the production of optically pure lyso-PC, followed by reacylation with arachidonic acid anhydride, achieving carbon-13 enrichment of glycerol carbons and the stearoyl group's carbonyl (Duclos, 2010). Another approach involves the conversion of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol from its glycerophosphocholine counterpart at a hexane and phosphate buffer interface using phospholipase C (Duclos et al., 2009).

Molecular Structure Analysis

The molecular structure of SAPC has been elucidated through various spectroscopic techniques, including ^13C NMR, revealing detailed structural information about the molecule's mixed-acid lecithin composition and providing insights into its behavior in different environments (Santarén et al., 1982).

Chemical Reactions and Properties

SAPC serves as a substrate for enzymatic reactions involving phospholipase A2, which catalyzes the hydrolysis of the sn-2 ester bond, releasing arachidonic acid, a precursor for various signaling molecules (Chilton et al., 1984). This process is crucial for the biosynthesis of bioactive lipids, such as platelet-activating factor (PAF) and eicosanoids.

Physical Properties Analysis

Differential scanning calorimetry (DSC) studies have shown that SAPC and its derivatives exhibit specific thermotropic behaviors, with transition temperatures indicating gel to liquid-crystalline phase transitions. These properties are influenced by the degree of unsaturation in the acyl chains and their packing within the bilayer (Coolbear et al., 1983).

Chemical Properties Analysis

SAPC's chemical properties are significantly influenced by its acyl chain composition, affecting its role in cell membranes and its susceptibility to oxidative reactions. The presence of arachidonic acid at the sn-2 position makes SAPC a key substrate in the production of signaling molecules and mediators of inflammatory responses, as well as a target for free radical-induced oxidation, which can lead to the formation of oxidized phospholipids with altered biological activities (Khaselev & Murphy, 2000).

Scientific Research Applications

  • Lipid Biochemistry

    • SAPC is used in lipid biochemistry research due to its unique structure and properties . It is a component of low-density lipoprotein (LDL) and has been found in human stenotic aortic valves and atherosclerotic plaques .
    • The methods of application involve the use of SAPC in various biochemical assays and experimental procedures. For instance, SAPC unilamellar vesicles have been used as substrates to quantify the activity of secretory phospholipase A2 (sPLA2) in the presence or absence of inhibitors .
    • The outcomes of these studies contribute to our understanding of lipid biochemistry and the role of specific phospholipids like SAPC in biological systems .
  • Cancer Research

    • SAPC has been used in cancer research, particularly in the study of superficial-type pharyngeal squamous cell carcinoma .
    • In this application, researchers have found that levels of SAPC are increased in the subepithelial invasive region compared to the superficial region of tumor tissue samples from patients .
    • This finding suggests that SAPC could potentially serve as a biomarker for this type of cancer .
  • Cardiovascular Research

    • SAPC is also used in cardiovascular research, particularly in the study of atherosclerosis .
    • Researchers have found SAPC in atherosclerotic plaques, suggesting a potential role in the development of this disease .
    • This finding has implications for our understanding of cardiovascular diseases and could potentially lead to the development of new therapeutic strategies .
  • Phospholipid Research

    • SAPC is used in phospholipid research due to its unique structure and properties .
    • It has been used in the formation of lipid bilayers to study the effects of lipid composition on bilayer phase transitions .
    • The outcomes of these studies contribute to our understanding of the physical properties of phospholipids and their role in biological membranes .
  • Metabolic Research

    • SAPC has been identified as a metabolite in various species, including humans and mice .
    • This makes it a useful compound for studying metabolic processes and pathways .
    • The outcomes of these studies can provide insights into the role of specific metabolites like SAPC in health and disease .
  • Pharmaceutical Development

    • Due to its role in various biological processes, SAPC is also relevant in the field of pharmaceutical development .
    • It could potentially be used as a target for drug development or as a biomarker for disease diagnosis and prognosis .
    • The outcomes of these studies could contribute to the development of new drugs and therapeutic strategies .
  • Phospholipid Metabolite

    • SAPC has been identified as a metabolite in various species, including humans and mice . This makes it a useful compound for studying metabolic processes and pathways .
    • The outcomes of these studies can provide insights into the role of specific metabolites like SAPC in health and disease .
  • Lipid Bilayer Formation

    • SAPC has been used in the formation of lipid bilayers to study the effects of lipid composition on bilayer phase transitions .
    • The outcomes of these studies contribute to our understanding of the physical properties of phospholipids and their role in biological membranes .
  • Phospholipase Activity Quantification

    • SAPC unilamellar vesicles have been used as substrates to quantify the activity of secretory phospholipase A2 (sPLA2) in the presence or absence of inhibitors .
    • The outcomes of these studies contribute to our understanding of the role of specific enzymes like sPLA2 in biological systems .
  • Biomarker for Superficial-type Pharyngeal Squamous Cell Carcinoma

    • Levels of SAPC are increased in the subepithelial invasive region compared to the superficial region of tumor tissue samples from patients with superficial-type pharyngeal squamous cell carcinoma .
    • This finding suggests that SAPC could potentially serve as a biomarker for this type of cancer .
  • Component of Low-Density Lipoprotein (LDL)

    • SAPC is a component of LDL and has been found in human stenotic aortic valves and atherosclerotic plaques .
    • This finding has implications for our understanding of cardiovascular diseases and could potentially lead to the development of new therapeutic strategies .
  • Pharmaceutical Development

    • Due to its role in various biological processes, SAPC is also relevant in the field of pharmaceutical development .
    • It could potentially be used as a target for drug development or as a biomarker for disease diagnosis and prognosis .
    • The outcomes of these studies could contribute to the development of new drugs and therapeutic strategies .

properties

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRFUPOQYJOOZ-QNPWAGBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344787
Record name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

CAS RN

35418-59-8
Record name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC(18:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Citations

For This Compound
185
Citations
MS Göpfert, F Siedler, W Siess… - Journal of vascular …, 2005 - karger.com
… In order to study platelet-activating components of oxidized LDL 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a representative of the major phospholipid species in LDL, the …
Number of citations: 31 karger.com
CL Broadhurst, WF Schmidt, J Qin, K Chao… - Chemistry and Physics of …, 2021 - Elsevier
… 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine 99 % was purchased from Sigma Chemical Co., St. Louis, MO. 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine; 1,…
Number of citations: 2 www.sciencedirect.com
J Arnhold, AN Osipov, H Spalteholz… - Free radical biology and …, 2001 - Elsevier
… -TOF mass spectra of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (1.3 mmol/l) … masses in samples of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine treated with …
Number of citations: 128 www.sciencedirect.com
K Tada, M Goto, N Tamai, H Matsuki… - Annals of the New …, 2010 - Wiley Online Library
… SOPC), and with a polyunsaturated acyl chain in the sn-2 position, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC), 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (…
Number of citations: 19 nyaspubs.onlinelibrary.wiley.com
H Ichimori, T Hata, H Matsuki, S Kaneshina - Chemistry and physics of …, 1999 - Elsevier
… bond in the sn-2 hydrocarbon chain on the phase behavior, the phase-transition temperatures of bilayer membranes of SOPC, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (…
Number of citations: 57 www.sciencedirect.com
R Yuan, H Huang - Journal of Biomolecular Structure and …, 2023 - Taylor & Francis
… POPC bilayer is formed by 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine with one double bond, SAPC bilayer is formed by 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine …
Number of citations: 1 www.tandfonline.com
M Schmitt, M Lehr - Journal of pharmaceutical and biomedical analysis, 2004 - Elsevier
… Sonicated covesicles consisting of 0.2 mM 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine and 0.1 mM 1,2-dioleoyl-sn-glycerol were used as enzyme substrate. The cPLA 2 …
Number of citations: 30 www.sciencedirect.com
J Van Binsbergen, AJ Slotboom, AJ Aarsman… - FEBS letters, 1989 - Elsevier
… A 2 activity on monolayers of negatively charged substrate and did not prevent phospholipase A 2 action on mixed micelles of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine …
Number of citations: 47 www.sciencedirect.com
JW Borst, NV Visser, O Kouptsova… - Biochimica et Biophysica …, 2000 - Elsevier
… system consisted of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in combination with increasing fractional amounts of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (…
Number of citations: 204 www.sciencedirect.com
S Madani, A Hichami, A Legrand, J Belleville… - The FASEB …, 2001 - Wiley Online Library
… -, and 1-stearoyl-2-eicosapentaenoyl-sn-glycerol were obtained by the action of phospholipase C from Bacillus cereus on 1-stearoyl2-arachidonoyl-sn-glycero-3-phosphocholine (1-…
Number of citations: 127 faseb.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.